{2-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid
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Overview
Description
{2-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid is a complex organic compound characterized by its unique structure, which includes a hydrazone linkage and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid typically involves the condensation of 2-hydroxybenzaldehyde with hydrazine derivatives, followed by the reaction with phenoxyacetic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
{2-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazines.
Scientific Research Applications
{2-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s hydrazone linkage is of interest for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The hydrazone linkage can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyphenylacetic acid: Shares the phenolic and acetic acid moieties but lacks the hydrazone linkage.
Phenoxyacetic acid: Contains the phenoxyacetic acid structure but does not have the hydrazone linkage or the phenolic group.
Uniqueness
The uniqueness of {2-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity
Properties
Molecular Formula |
C16H14N2O5 |
---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
2-[2-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C16H14N2O5/c19-13-7-3-2-6-12(13)16(22)18-17-9-11-5-1-4-8-14(11)23-10-15(20)21/h1-9,19H,10H2,(H,18,22)(H,20,21)/b17-9+ |
InChI Key |
NDHGRNZUIWBLAW-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2O)OCC(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)OCC(=O)O |
Origin of Product |
United States |
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